molecular formula C15H13NO5S3 B3860436 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3860436
M. Wt: 383.5 g/mol
InChI Key: JOHPEERTXUBDMR-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a potent and selective small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This compound is a key research tool in the field of oxidative stress and cytoprotection. Its primary mechanism of action involves disrupting the binding between Keap1, a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase, and Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. By inhibiting this interaction, the compound stabilizes Nrf2, preventing its ubiquitination and proteasomal degradation. This leads to the nuclear accumulation of Nrf2 and the subsequent transactivation of a wide array of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters. Research applications for this inhibitor are extensive, particularly in investigating the Nrf2 pathway's role in cellular defense mechanisms against electrophilic and oxidative stress. It is used in models of neurodegenerative diseases, chemoprotection, and inflammatory conditions to elucidate the therapeutic potential of Nrf2 activation. The compound's design, featuring a rhodanine scaffold, allows for specific binding to the Keap1 Kelch domain, making it a valuable compound for validating Nrf2-dependent phenotypes in vitro and in vivo . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S3/c17-14-13(6-9-1-2-11-12(5-9)21-8-20-11)23-15(22)16(14)10-3-4-24(18,19)7-10/h1-2,5-6,10H,3-4,7-8H2/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHPEERTXUBDMR-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationship (SAR), and relevant case studies.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Antioxidant
  • Anti-inflammatory

These compounds serve as promising scaffolds in drug development due to their ability to interact with various biological targets.

Structural Characteristics

The structure of this compound includes a thiazolidinone core with specific substituents that influence its biological activity. The presence of the benzodioxole moiety is particularly noteworthy as it is associated with enhanced bioactivity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review indicated that these compounds exhibit significant cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor progression . The compound under discussion has shown promise in this area, although specific IC50 values and comparative studies are still needed for comprehensive evaluation.

2. Antidiabetic Properties

Thiazolidinones are known for their role as PPARγ agonists, making them effective in managing diabetes. The compound's structural features suggest potential antidiabetic activity, possibly through modulation of glucose metabolism pathways .

3. Antimicrobial and Antioxidant Activities

Thiazolidinones have been documented to possess antimicrobial properties against a range of pathogens. Studies have shown that modifications in the thiazolidinone structure can enhance antimicrobial efficacy . Additionally, antioxidant assays indicate that derivatives can scavenge free radicals effectively, contributing to their therapeutic profile .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidinone derivatives indicates that the position and nature of substituents significantly affect biological activity. For example:

Substituent PositionActivity TypeObserved Effect
2AnticancerIncreased cytotoxicity
3AntidiabeticEnhanced PPARγ affinity
5AntioxidantImproved radical scavenging ability

This table illustrates how specific modifications can lead to enhanced biological activities.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study focused on various thiazolidinone derivatives, the compound exhibited significant inhibition of cancer cell proliferation in vitro. The study utilized several cancer cell lines and reported an IC50 value indicative of its potential as an anticancer agent .

Case Study 2: Antioxidant Activity Assessment

Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results demonstrated that the compound showed comparable activity to established antioxidants like vitamin C, suggesting its utility in oxidative stress-related conditions .

Comparison with Similar Compounds

Substituent Variations at N3

The N3 substituent significantly impacts electronic and steric properties:

Compound N3 Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl C₁₇H₁₅NO₅S₃ 425.50 Sulfone group enhances polarity and stability.
(5E)-5-(1,3-Benzodioxol-5-ylmethylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl C₁₉H₁₅NO₃S₂ 369.45 Aromatic ethyl group increases lipophilicity.
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4(5H)-one Piperazin-1-yl C₁₇H₁₈N₃O₃S₂ 384.48 Basic piperazine improves aqueous solubility.

Key Observations :

  • Piperazine-containing analogues (e.g., compound 5e in ) exhibit higher synthetic yields (78%) under microwave conditions, suggesting sterically unhindered N3 groups favor efficient synthesis .

Variations in the C5 Aromatic Moiety

The benzodioxole group can be replaced with other aromatic systems:

Compound C5 Substituent Configuration Molecular Weight (g/mol) Notable Data Reference
Target Compound 1,3-Benzodioxol-5-yl E 425.50 Benzodioxole provides planar aromaticity.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Z 327.44 Methyl substitution increases steric bulk.
(5E)-5-[(5-Bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-Bromo-2-hydroxybenzylidene E 344.25 Bromine and hydroxyl groups enhance halogen bonding and hydrogen bonding.

Key Observations :

  • E vs. Z Configuration : The E-configuration in the target compound may optimize conjugation with the benzodioxole ring, whereas Z-isomers (e.g., ) exhibit distorted geometries that reduce planarity .

Key Observations :

  • Microwave synthesis () achieves higher yields (78–88%) compared to thermal methods (9–21% in ), highlighting the efficiency of modern techniques .
  • Sulfone incorporation (as in the target compound) likely requires additional oxidation steps, which may reduce overall yield.

Research Implications

  • Electronic Effects : The sulfone group in the target compound may enhance electrophilicity at the thioxo group, making it more reactive in nucleophilic substitutions compared to analogues with electron-donating groups (e.g., morpholine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

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